

chemical structure and properties of RB-6145

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RB-6145**

Cat. No.: **B10837369**

[Get Quote](#)

In-Depth Technical Guide: RB-6145

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145, also known by its chemical name α -[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol and synonyms CI-1010 and PD 144872, is a significant compound in the field of oncology research.^[1] It is a nitroimidazole-based prodrug designed for the targeted treatment of hypoxic solid tumors. **RB-6145** functions as a bioreductive agent, selectively activated under low-oxygen (hypoxic) conditions characteristic of many aggressive cancers. This selective activation leads to the formation of its cytotoxic metabolite, RSU-1069, which acts as a potent radiosensitizer and DNA-damaging agent.^[2] The development of **RB-6145** represents a strategic approach to enhance the efficacy of radiation therapy and chemotherapy in the challenging microenvironment of hypoxic tumors.

Chemical Structure and Properties

The chemical identity of **RB-6145** is rooted in its unique structure, featuring a 2-nitroimidazole core linked to a bromoethylamino side chain. This structure is pivotal to its function as a prodrug.

Chemical Structure:

- IUPAC Name: α -[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol

- Molecular Formula: C₈H₁₃BrN₄O₃
- Synonyms: CI-1010, PD 144872

While a definitive public 2D structure diagram for **RB-6145** is not readily available in the conducted searches, its structure can be inferred from its IUPAC name and its relationship to RSU-1069.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of **RB-6145** is crucial for its application in research and development. The available data is presented in the table below.

Property	Value	Reference
Molecular Weight	309.12 g/mol	Inferred from Formula
Formulation	Monohydrobromide salt	[3]
Oral Activity	Orally active	[2]

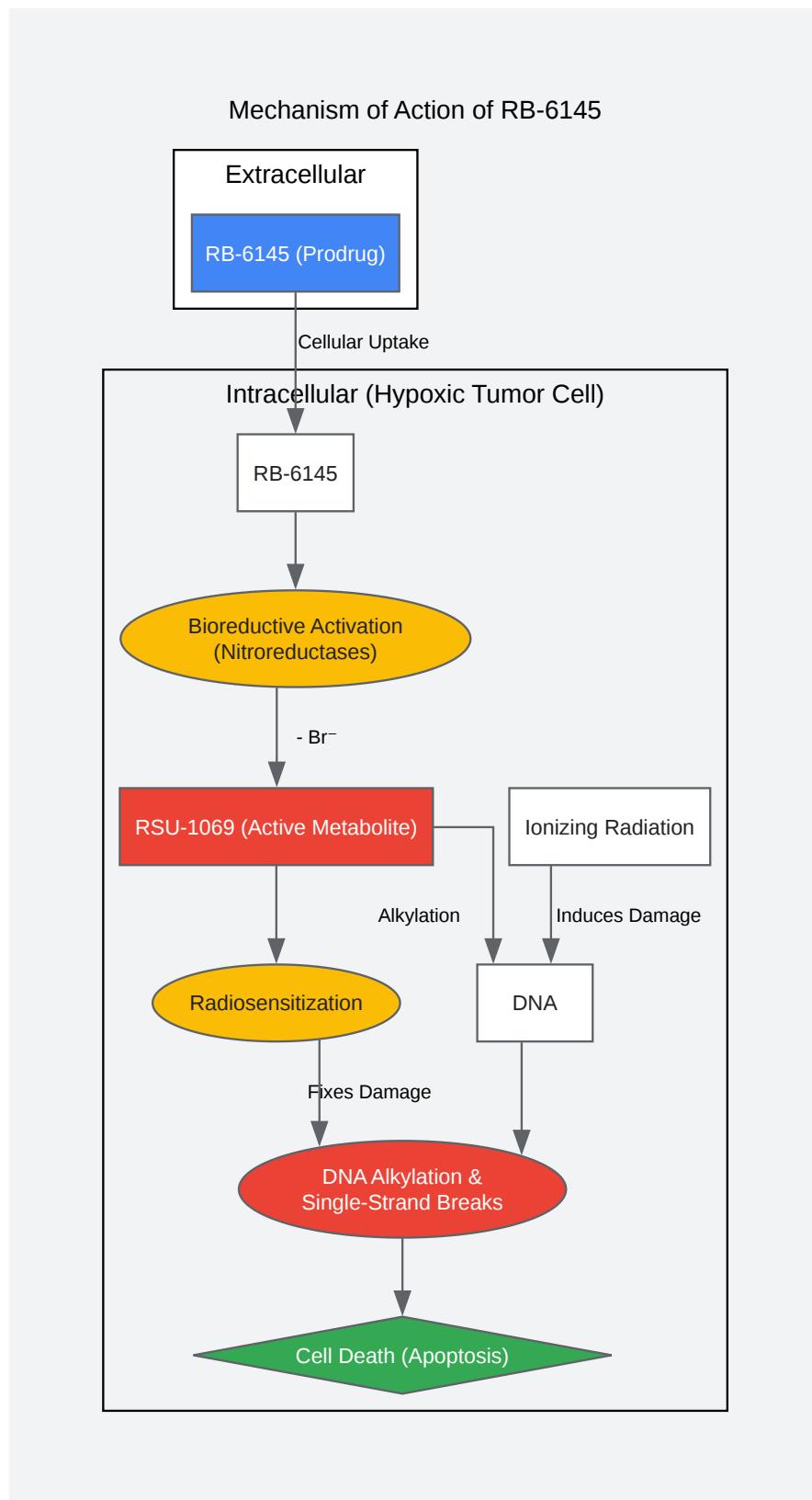
Mechanism of Action and Signaling Pathways

The therapeutic potential of **RB-6145** lies in its selective activation within the hypoxic microenvironment of solid tumors, a condition that often confers resistance to conventional cancer therapies.

Bioreductive Activation

Under normoxic (normal oxygen) conditions, **RB-6145** is relatively inert. However, in the low-oxygen environment of hypoxic tumor cells, the nitro group of the 2-nitroimidazole ring undergoes a one-electron reduction catalyzed by intracellular reductases, such as NADPH-cytochrome P450 reductase. This reduction forms a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound with the concomitant generation of superoxide, a futile cycle that prevents the accumulation of the active metabolite.

In the absence of sufficient oxygen, the radical anion can undergo further reduction to form a highly reactive nitroso and hydroxylamine species. This process ultimately leads to the


intramolecular cyclization of the bromoethylamino side chain, eliminating a bromide ion and forming the reactive aziridine-containing metabolite, RSU-1069.

Cytotoxicity and Radiosensitization by RSU-1069

RSU-1069 is a bifunctional agent, possessing both a DNA-affinic nitroimidazole head and a DNA-alkylating aziridine ring. The reduced nitroimidazole moiety facilitates the localization of the drug to DNA, while the highly reactive aziridine ring alkylates DNA, primarily at the N7 position of guanine. This alkylation leads to the formation of DNA adducts, single-strand breaks, and potentially interstrand cross-links, ultimately inducing cell death.[\[3\]](#)[\[4\]](#)

The radiosensitizing effect of RSU-1069 stems from its ability to "fix" radiation-induced DNA damage. Ionizing radiation generates free radicals that cause initial, repairable damage to DNA. In the presence of RSU-1069, these damaged sites are more likely to become permanent, lethal lesions, thereby enhancing the cell-killing effect of radiation. The cytotoxicity of RSU-1069 is significantly greater in hypoxic cells compared to aerobic cells.[\[5\]](#)

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of **RB-6145** activation and action in hypoxic tumor cells.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on **RB-6145**. Below are outlines of key experimental protocols.

Synthesis of RB-6145 (α -[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol)

The synthesis of **RB-6145** is detailed in the scientific literature, notably in the *Journal of Medicinal Chemistry*, 1990, Vol. 33, No. 9.^[6] The general procedure involves the reaction of 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole with 2-bromoethylamine.

Materials:

- 1-(Oxiran-2-ylmethyl)-2-nitro-1H-imidazole
- 2-Bromoethylamine hydrobromide
- Anhydrous ethanol
- Triethylamine
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

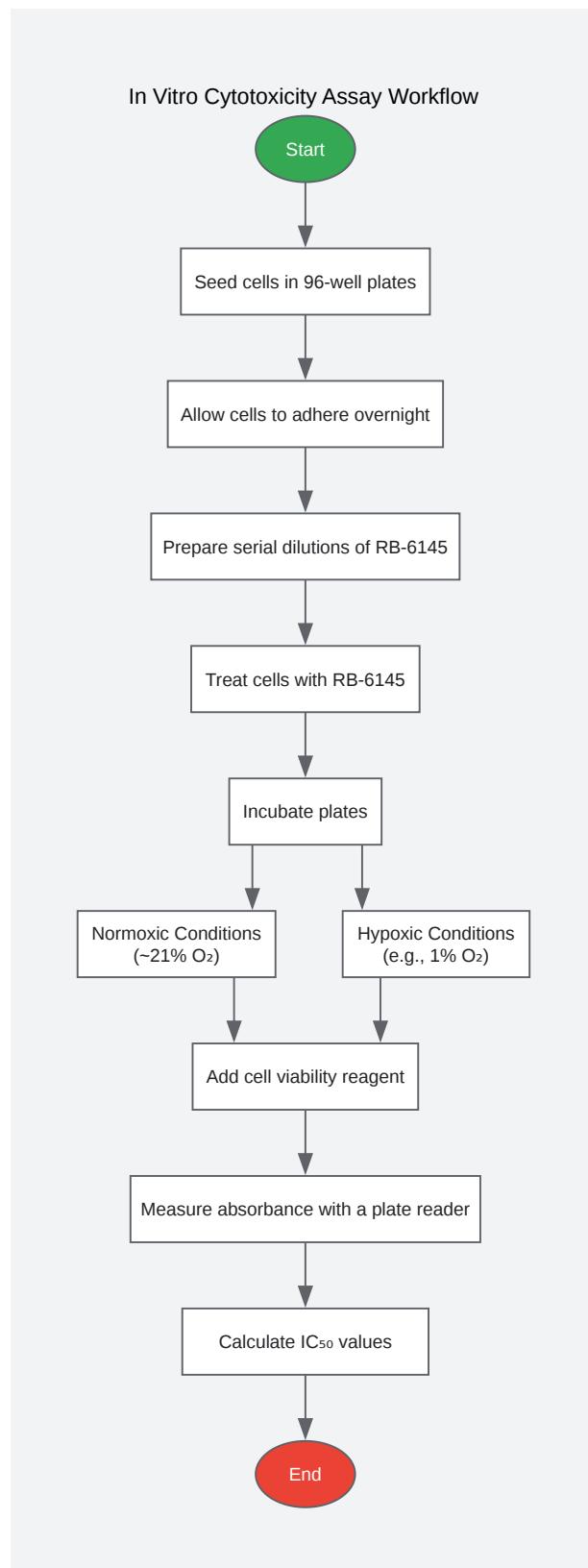
- Dissolve 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole in anhydrous ethanol.
- Add a solution of 2-bromoethylamine hydrobromide and triethylamine in anhydrous ethanol dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure α -[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol.
- Characterize the final product by spectroscopic methods (^1H NMR, ^{13}C NMR, MS) to confirm its identity and purity.

In Vitro Cytotoxicity Assay

This protocol assesses the cell-killing ability of **RB-6145** under both normoxic and hypoxic conditions.

Materials:


- Cancer cell line of interest (e.g., HT-29, A549)
- Complete cell culture medium
- **RB-6145** stock solution
- Hypoxia chamber or incubator with controlled O_2 levels (e.g., 1% O_2)
- 96-well plates
- Cell viability reagent (e.g., MTT, PrestoBlue, or similar)
- Plate reader

Procedure:

- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **RB-6145** in a complete culture medium.
- Remove the old medium from the plates and add the medium containing different concentrations of **RB-6145**. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

- Place one set of plates in a standard incubator (normoxic conditions, ~21% O₂) and another set in a hypoxia chamber (hypoxic conditions, e.g., 1% O₂).
- Incubate the plates for a specified duration (e.g., 48-72 hours).
- After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro cytotoxicity of **RB-6145**.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of **RB-6145** and its active metabolite, RSU-1069.

Parameter	Value	Cell Line/Model	Conditions	Reference
RSU-1069	~80-fold greater toxicity in hypoxic vs. aerobic conditions	CHO cells	In vitro	[5]
RSU-1069 vs. Misonidazole	~250-fold more toxic than misonidazole	CHO cells	Hypoxic, in vitro	[5]
RB-6145				
Maximum Tolerated Dose (MTD)	350 mg/kg (i.p.), 1 g/kg (p.o.)	C3H/He mice	In vivo	[7]
RSU-1069				
Maximum Tolerated Dose (MTD)	80 mg/kg (i.p.), 320 mg/kg (p.o.)	C3H/He mice	In vivo	[7]
Time to Max. Radiosensitization	45-60 min post-administration	Murine KHT sarcomas	In vivo	[7]

Conclusion

RB-6145 is a promising hypoxia-activated prodrug with a clear mechanism of action that leads to selective cytotoxicity in the low-oxygen environment of solid tumors. Its ability to be converted to the potent radiosensitizer and DNA-damaging agent, RSU-1069, makes it a valuable tool for research into overcoming tumor hypoxia-induced resistance to therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug

development professionals to further explore the therapeutic potential of **RB-6145** and similar bioreductive agents in the fight against cancer. Further investigations into its detailed pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in a broader range of cancer models, are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of RSU 1069 and 1137 with DNA in vitro. Biological implications and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the toxicity of RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of alpha-[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[(1-aziridinyl)methyl]-2- nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues which are radiosensitizers and bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of RB-6145]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10837369#chemical-structure-and-properties-of-rb-6145>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com